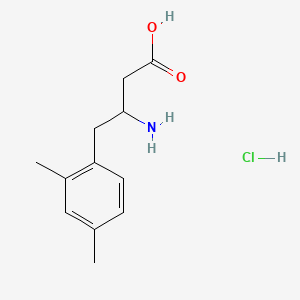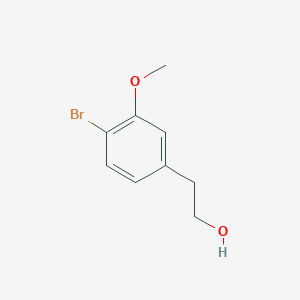
4-Bromo-3-methoxybenzeneethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromo-3-methoxyphenyl)ethan-1-ol is an organic compound characterized by a bromo group and a methoxy group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety
Synthetic Routes and Reaction Conditions:
Bromination and Methoxylation: The compound can be synthesized by first brominating phenol to produce 4-bromophenol, followed by methoxylation to introduce the methoxy group at the 3-position.
Reduction of Ketones: Another method involves the reduction of 4-bromo-3-methoxyacetophenone using reducing agents like lithium aluminum hydride (LiAlH4) to yield the target compound.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring cost-effectiveness and high yield. Continuous flow reactors and advanced catalytic systems are often employed to enhance efficiency and reduce environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form 2-(4-bromo-3-methoxyphenyl)ethanal.
Reduction: Reduction reactions can convert the compound to 2-(4-bromo-3-methoxyphenyl)ethane.
Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can replace the bromo group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and pyridinium chlorochromate (PCC).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as sodium cyanide (NaCN) and strong bases like potassium tert-butoxide (KOtBu) are employed.
Major Products Formed:
Oxidation: 2-(4-bromo-3-methoxyphenyl)ethanal
Reduction: 2-(4-bromo-3-methoxyphenyl)ethane
Substitution: Various substituted phenyl compounds depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-Bromo-3-methoxyphenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of anti-inflammatory and anticancer agents.
Industry: It is utilized in the production of dyes, fragrances, and other fine chemicals.
Mécanisme D'action
The mechanism by which 2-(4-bromo-3-methoxyphenyl)ethan-1-ol exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding and inhibition.
Molecular Targets and Pathways Involved:
Enzymes: Inhibition of specific enzymes involved in inflammatory pathways.
Receptors: Binding to receptors involved in cell signaling pathways.
Comparaison Avec Des Composés Similaires
2-(3-methoxyphenyl)ethan-1-ol
2-(4-bromophenyl)ethan-1-ol
2-(3-bromo-4-methoxyphenyl)ethan-1-ol
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Formule moléculaire |
C9H11BrO2 |
|---|---|
Poids moléculaire |
231.09 g/mol |
Nom IUPAC |
2-(4-bromo-3-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H11BrO2/c1-12-9-6-7(4-5-11)2-3-8(9)10/h2-3,6,11H,4-5H2,1H3 |
Clé InChI |
XCVHODQPYAFRSR-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)CCO)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


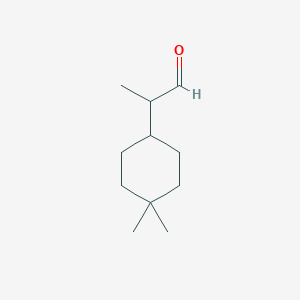
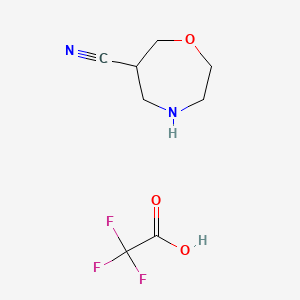

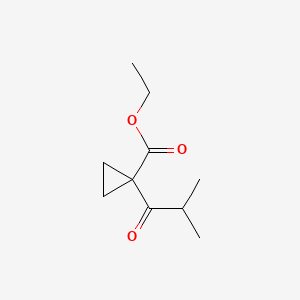

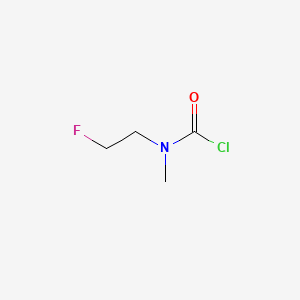
![4-{[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidinehydrochloride](/img/structure/B15318912.png)
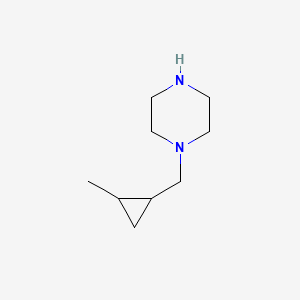

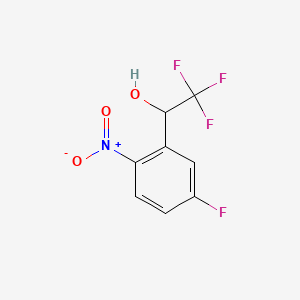

![5-[({Imidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B15318935.png)
